molecular formula C6H5N3O2 B2511218 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1341431-40-0

1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2511218
CAS No.: 1341431-40-0
M. Wt: 151.125
InChI Key: GTIJFHDCNGRNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanoacetic acid with hydrazine derivatives under controlled conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors allows for precise control over reaction parameters, leading to efficient production. Solvent-free methods or green chemistry approaches are also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation.

Major Products:

  • Oxidation products include pyrazole carboxylates.
  • Reduction products include aminomethyl pyrazole derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid finds applications in several research areas:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 1-(Cyanomethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(Cyanomethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(Cyanomethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the pyrazole ring can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

IUPAC Name

2-(cyanomethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIJFHDCNGRNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341431-40-0
Record name 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.